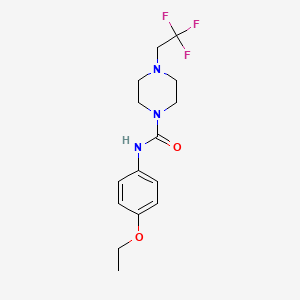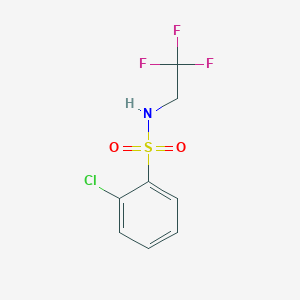![molecular formula C19H21FN6O B12242533 4-Cyclopropyl-5-fluoro-6-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B12242533.png)
4-Cyclopropyl-5-fluoro-6-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropyl-5-fluoro-6-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]pyrimidine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. The presence of multiple functional groups and heterocycles, such as imidazo[1,2-b]pyridazine and piperidine, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-5-fluoro-6-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]pyrimidine typically involves multi-step organic synthesis. The process begins with the preparation of the core pyrimidine structure, followed by the introduction of the cyclopropyl and fluoro substituents. The imidazo[1,2-b]pyridazine moiety is then attached via a nucleophilic substitution reaction, and the piperidine ring is introduced through a reductive amination process.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclopropylation, fluorination under controlled temperature conditions, and the use of catalysts to facilitate the nucleophilic substitution and reductive amination steps. Purification is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-5-fluoro-6-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and halogenating agents for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce a variety of functional groups, such as alkyl, aryl, or halogen substituents.
Scientific Research Applications
4-Cyclopropyl-5-fluoro-6-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-5-fluoro-6-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar fused bicyclic structure and is known for its wide range of applications in medicinal chemistry.
Imidazo[1,2-b]pyridazine: Another closely related compound with significant biological activity.
Uniqueness
4-Cyclopropyl-5-fluoro-6-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]pyrimidine is unique due to its specific combination of functional groups and heterocycles, which confer distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H21FN6O |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
6-[[1-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]methoxy]imidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C19H21FN6O/c20-17-18(14-1-2-14)22-12-23-19(17)25-8-5-13(6-9-25)11-27-16-4-3-15-21-7-10-26(15)24-16/h3-4,7,10,12-14H,1-2,5-6,8-9,11H2 |
InChI Key |
HADJQDFBYXCFSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C(=NC=N2)N3CCC(CC3)COC4=NN5C=CN=C5C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[5-({1-[(4-Fluorophenyl)methyl]piperidin-4-yl}methyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B12242461.png)
![5-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridin-3-ol](/img/structure/B12242466.png)

![3-{4-[(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyrazine-2-carbonitrile](/img/structure/B12242478.png)
![1-(2,5-Dimethylfuran-3-carbonyl)-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine](/img/structure/B12242484.png)
![4-methoxy-1-methyl-5-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1,2-dihydropyridin-2-one](/img/structure/B12242485.png)
![1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-4-(2-methylphenyl)piperazine](/img/structure/B12242489.png)
![4-(5-{1-[(4-Fluorophenyl)methyl]piperidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B12242497.png)
![3-cyclopropyl-6-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridazine](/img/structure/B12242500.png)

![2-Methyl-3-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B12242524.png)
![N-[(pyridin-2-yl)methyl]-3-(trifluoromethoxy)benzamide](/img/structure/B12242528.png)
![1-(Cyclopropanesulfonyl)-4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine](/img/structure/B12242546.png)
